molecular formula C7H5BrFNO2 B581590 3-Amino-5-bromo-4-fluorobenzoic acid CAS No. 1290117-11-1

3-Amino-5-bromo-4-fluorobenzoic acid

Cat. No.: B581590
CAS No.: 1290117-11-1
M. Wt: 234.024
InChI Key: GLQFRAJMWXKZMH-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-fluorobenzoic acid (CAS No. 1290117-11-1) is a halogenated benzoic acid derivative with a molecular formula of C₇H₅BrFNO₂. It features a carboxylic acid group at position 1, an amino group (-NH₂) at position 3, a bromine atom at position 5, and a fluorine atom at position 4 on the benzene ring. This compound is commercially available with a purity of 97% (AN-3721, Combi-Blocks) and is cataloged under the identifier MFCD22192374 .

Properties

IUPAC Name

3-amino-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFRAJMWXKZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-fluorobenzoic acid typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism involves interaction with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Substituent Position Effects

Amino Group Position: The amino group at position 3 (target compound) vs. For instance, a para-amino group (relative to the carboxylic acid) in 4-amino-3-bromo-5-fluorobenzoic acid may enhance resonance stabilization of the carboxylate anion, increasing acidity compared to meta-substituted analogs .

Halogen Placement: Bromine at position 5 (target) vs. 6 (2-amino-6-bromo-3-fluorobenzoic acid) impacts steric and electronic interactions in reactions like nucleophilic aromatic substitution. Bromine at position 5 is meta to both the amino and fluoro groups, creating a distinct electronic environment . Fluorine at position 4 (target) vs.

Purity and Availability

  • The target compound (97% purity) and 4-amino-5-bromo-2-fluorobenzoic acid (98% purity) are among the highest-purity analogs, making them preferred for precision applications. Lower-purity analogs (e.g., 95% for 4-amino-3-bromo-5-fluorobenzoic acid) may require additional purification steps .

Biological Activity

3-Amino-5-bromo-4-fluorobenzoic acid (CAS number 1290117-11-1) is an organic compound with a unique molecular structure, characterized by the presence of an amino group, bromine, and fluorine atoms on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C7H5BrFNO2
  • Molecular Weight : 234.024 g/mol
  • Structural Features : The compound features a benzene ring with substitutions that may influence its biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Interaction Studies

Studies have focused on the interactions of this compound with cellular processes. For instance, its role in modulating pH levels has been documented, influencing various enzymatic activities essential for cell viability and function. Further studies are warranted to elucidate its specific interactions with proteins or enzymes.

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of compounds related to this compound:

Compound NameMolecular FormulaCAS NumberKey Features
2-Amino-4-bromo-5-fluorobenzoic acidC7H5BrFNO267514961Different amino group position
4-Amino-3-bromo-5-fluorobenzoic acidC7H5BrFNO21027512-98-6Variation in amino group position
This compound C7H5BrFNO2 1290117-11-1 Similar structure but different reactivity

The unique arrangement of functional groups in this compound influences its reactivity compared to these analogs. The presence of both bromine and fluorine atoms alongside the amino group enhances its potential applications in synthetic chemistry and biological research.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for precise control over the functional groups present in the final product, which is crucial for optimizing its biological activity.

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